molecular formula C14H23NO3 B1470103 (2S)-2-[(2,4-Dimethoxybenzyl)amino]-3-methylbutan-1-ol CAS No. 1786649-50-0

(2S)-2-[(2,4-Dimethoxybenzyl)amino]-3-methylbutan-1-ol

Cat. No. B1470103
M. Wt: 253.34 g/mol
InChI Key: FQBDMUNVVNBWSJ-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[(2,4-Dimethoxybenzyl)amino]-3-methylbutan-1-ol, also known as 2,4-dimethoxybenzylamino-3-methylbutanol (DMBAMB), is a synthetic compound with a wide range of uses in scientific research. It has been used in a variety of applications, including biochemical and physiological studies, as well as in lab experiments. DMBAMB has been shown to possess several properties that make it an attractive option for researchers.

Scientific Research Applications

DMBAMB has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. DMBAMB has also been used as a substrate for the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used as an inhibitor of the enzyme phospholipase A2 (PLA2), which is involved in the release of fatty acids from cell membranes. Additionally, DMBAMB has been used as an inhibitor of the enzyme cytochrome P450 (CYP450), which is involved in the metabolism of drugs and other chemicals.

Mechanism Of Action

The exact mechanism of action of DMBAMB is not fully understood. However, it is believed to act as an inhibitor of several enzymes, including COX-2, AChE, PLA2, and CYP450. It is thought to act by binding to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. Additionally, it is believed to act as an agonist of certain G-protein coupled receptors, which can lead to a variety of biological responses.

Biochemical And Physiological Effects

The biochemical and physiological effects of DMBAMB have been studied in several animal models. It has been shown to reduce inflammation in mice, as well as reduce the production of prostaglandins, which are involved in inflammation. Additionally, it has been shown to reduce pain in rats, as well as reduce the activity of the enzyme AChE in rats. It has also been shown to reduce the activity of the enzyme PLA2 in rats, as well as reduce the activity of the enzyme CYP450 in rats.

Advantages And Limitations For Lab Experiments

DMBAMB has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively inexpensive compared to other compounds. Additionally, it has a wide range of applications, making it a versatile option for researchers. However, there are some limitations to its use in lab experiments. It is not as stable as some other compounds, and it can be toxic in high concentrations. Additionally, it can be difficult to obtain in large quantities.

Future Directions

The potential future directions for DMBAMB research are numerous. One potential direction is to further explore its use as an inhibitor of enzymes such as COX-2, AChE, PLA2, and CYP450. Additionally, further research could be conducted into its ability to act as an agonist of G-protein coupled receptors. Additionally, further research could be conducted into its ability to reduce inflammation and pain, as well as its potential therapeutic applications. Finally, further research could be conducted into its potential toxicity and other potential side effects.

properties

IUPAC Name

(2S)-2-[(2,4-dimethoxyphenyl)methylamino]-3-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-10(2)13(9-16)15-8-11-5-6-12(17-3)7-14(11)18-4/h5-7,10,13,15-16H,8-9H2,1-4H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBDMUNVVNBWSJ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NCC1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CO)NCC1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[(2,4-Dimethoxybenzyl)amino]-3-methylbutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-[(2,4-Dimethoxybenzyl)amino]-3-methylbutan-1-ol
Reactant of Route 2
Reactant of Route 2
(2S)-2-[(2,4-Dimethoxybenzyl)amino]-3-methylbutan-1-ol
Reactant of Route 3
Reactant of Route 3
(2S)-2-[(2,4-Dimethoxybenzyl)amino]-3-methylbutan-1-ol
Reactant of Route 4
Reactant of Route 4
(2S)-2-[(2,4-Dimethoxybenzyl)amino]-3-methylbutan-1-ol
Reactant of Route 5
Reactant of Route 5
(2S)-2-[(2,4-Dimethoxybenzyl)amino]-3-methylbutan-1-ol
Reactant of Route 6
Reactant of Route 6
(2S)-2-[(2,4-Dimethoxybenzyl)amino]-3-methylbutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.